

Synthesis of Monomethyl-5-Nitroisophthalate: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Dimethyl 5-nitroisophthalate*

Cat. No.: *B082987*

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Application Notes

The selective mono-hydrolysis of **dimethyl 5-nitroisophthalate** to yield monomethyl-5-nitroisophthalate is a crucial transformation in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of non-ionic X-ray contrast media.^{[1][2]} This document provides detailed protocols for this synthesis, along with comprehensive data for the characterization of both the starting material and the product. The protocols outlined are suitable for laboratory-scale synthesis and can be adapted for process development by researchers, scientists, and drug development professionals.

The selective saponification of one of the two ester groups in **dimethyl 5-nitroisophthalate** is achieved under controlled basic conditions. The choice of base, solvent, and reaction temperature is critical to prevent the formation of the fully hydrolyzed by-product, 5-nitroisophthalic acid. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting diester and to minimize di-acid formation. The product, monomethyl-5-nitroisophthalate, is a versatile building block, allowing for further chemical modifications at the free carboxylic acid moiety.

Data Presentation

Physicochemical Properties

Property	Dimethyl 5-nitroisophthalate (Starting Material)	Monomethyl-5-nitroisophthalate (Product)
Molecular Formula	C ₁₀ H ₉ NO ₆ [1]	C ₉ H ₇ NO ₆ [3][4][5][6][7]
Molecular Weight	239.18 g/mol [1]	225.16 g/mol [4][6][7]
Appearance	White to off-white crystalline powder	White to light yellow crystalline powder[7]
Melting Point	121-124 °C	181-185 °C[4]
Solubility	Soluble in methanol and acetone	Slightly soluble in water, soluble in methanol and acetone
CAS Number	13290-96-5[1]	1955-46-0[3][4]

Spectroscopic Data

Note: While comprehensive experimental spectral data for the final product, monomethyl-5-nitroisophthalate, were not readily available in the searched literature, representative data for the starting material, **dimethyl 5-nitroisophthalate**, are provided below for reference.

Researchers should perform full spectroscopic characterization of the synthesized product to confirm its identity and purity.

Dimethyl 5-nitroisophthalate (Starting Material)

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)	Mass Spectrometry (EI)
δ 9.03 (s, 1H, Ar-H), 8.98 (s, 2H, Ar-H), 4.04 (s, 6H, 2 x -OCH ₃)	δ 164.2, 148.8, 135.0, 131.5, 128.0, 53.2	m/z 239 (M ⁺), 208, 178, 162, 134, 103, 75

Expected Spectroscopic Data for Monomethyl-5-nitroisophthalate (Product)

- ¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH),

which is exchangeable with D₂O. The integration of the methyl signal should correspond to three protons.

- ¹³C NMR: The spectrum should display distinct signals for the two different carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the methyl carbon of the ester group.
- IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the ester and carboxylic acid groups, C-O stretches, and N-O stretches of the nitro group.
- Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the carboxylic acid group (-COOH).

Experimental Protocols

Two effective protocols for the synthesis of monomethyl-5-nitroisophthalate are presented below, utilizing different base and solvent systems.

Protocol 1: Synthesis using Sodium Hydroxide in Methanol

This protocol is a well-established method for the selective mono-saponification of **dimethyl 5-nitroisophthalate**.

Materials:

- **Dimethyl 5-nitroisophthalate**
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate (for TLC)

- Hexane (for TLC)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Dropping funnel
- Beakers and graduated cylinders
- Büchner funnel and filter paper
- pH paper or pH meter
- TLC plates (silica gel) and developing chamber

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **dimethyl 5-nitroisophthalate** (1.0 eq) in methanol (approx. 15 mL per gram of diester).
- **Reaction Initiation:** Prepare a solution of sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Add the NaOH solution dropwise to the methanolic solution of the diester at room temperature with vigorous stirring.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-3 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is complete when the starting diester spot is no longer visible.
- **Work-up:**
 - Cool the reaction mixture to room temperature.

- Remove the methanol under reduced pressure.
- Add deionized water to dissolve the residue.
- Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
- Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white precipitate of monomethyl-5-nitroisophthalate will form.
- Isolation and Purification:
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the filter cake with cold deionized water.
 - Dry the product under vacuum to a constant weight.
 - If necessary, the product can be further purified by recrystallization from a suitable solvent such as methanol/water.

Expected Yield: 75-85%

Protocol 2: Synthesis using Potassium Hydroxide in Acetone/Methanol

This alternative protocol utilizes a mixed solvent system and potassium hydroxide as the base.

Materials:

- **Dimethyl 5-nitroisophthalate**
- Acetone
- Methanol (MeOH)
- Potassium hydroxide (KOH)

- Deionized water
- Concentrated hydrochloric acid (HCl)

Equipment:

- Same as Protocol 1

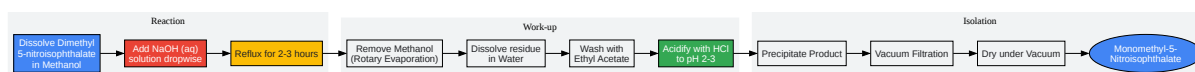
Procedure:

- Dissolution: Dissolve **dimethyl 5-nitroisophthalate** (1.0 eq) in a 1:1 mixture of acetone and methanol.
- Reaction Initiation: Prepare a solution of potassium hydroxide (1.0 eq) in methanol. Add the methanolic KOH solution dropwise to the solution of the diester at room temperature with stirring.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
- Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
- Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1, using acidification with concentrated HCl to precipitate the product.

Expected Yield: 70-80%

Mandatory Visualizations

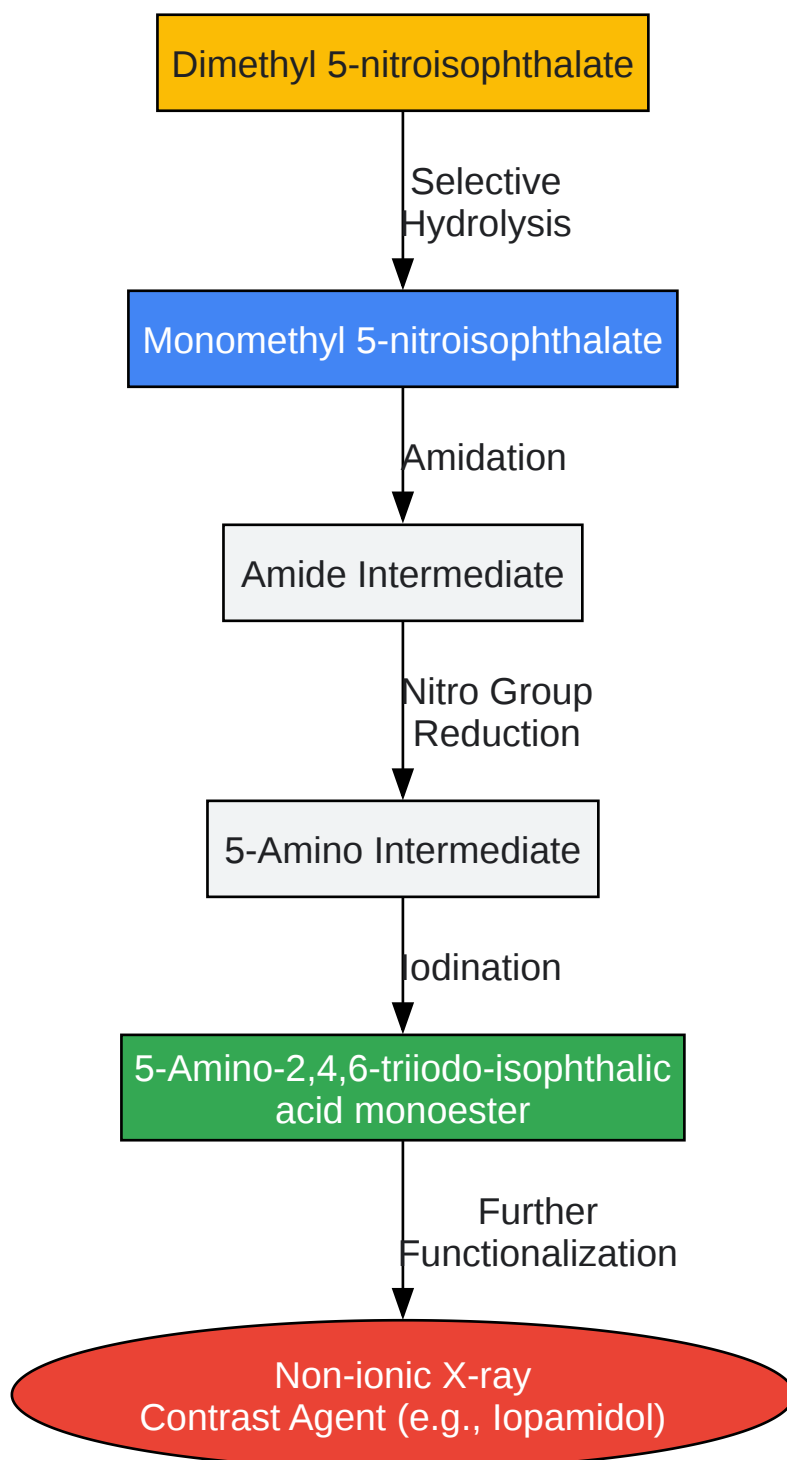
Experimental Workflow



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Caption: Experimental workflow for the synthesis of Monomethyl-5-Nitroisophthalate.

Signaling Pathway: Synthesis of Iodinated X-ray Contrast Media



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Caption: Synthetic pathway to X-ray contrast agents from **Dimethyl 5-nitroisophthalate**.

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